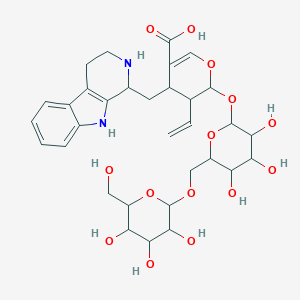
Hunterioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hunterioside is a natural compound that belongs to the class of iridoid glycosides. It is found in the plant Hunteria umbellata, which is commonly found in tropical regions of Africa. This compound has been the subject of extensive research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Structural Analysis
- First Synthesis of Hunterioside : A study by Ohmori, Takayama, and Aimi (1999) successfully synthesized this compound, confirming its structure as the first example of a monoterpenoid indole alkaloid carrying a disaccharide. This synthesis involved tryptamine, secologanin, and a newly-developed glucosyl donor, providing crucial insights into its molecular structure (Ohmori, Takayama, & Aimi, 1999).
Natural Occurrence and Isolation
- Isolation from Natural Sources : Subhadhirasakul et al. (1994) isolated this compound from Hunteria zeylanica, marking it as the first discovery of a bioside congener of monoterpenoid indole alkaloid glucosides. This was significant in understanding its natural occurrence and potential biological roles (Subhadhirasakul et al., 1994).
Applications in Biomedical Research
- Hunter Syndrome Research : Studies related to Hunter syndrome, a lysosomal storage disorder, often involve compounds and enzymes that have similar naming conventions but are distinct from this compound. For example, research by Hordeaux et al. (2018) on adeno-associated virus 9 expressing iduronate-2-sulfatase in rhesus macaques provides insights into potential therapies for Hunter syndrome (Hordeaux et al., 2018). However, this is not directly related to this compound.
Potential Therapeutic Applications
- Anti-Obesity and Antihyperlipidaemic Effects : Adeneye, Adeyemi, and Agbaje (2010) investigated the anti-obesity and antihyperlipidaemic activities of Hunteria umbellata, which suggests potential therapeutic uses for compounds such as this compound. Their study showed effects mediated via inhibition of intestinal lipid absorption and cholesterol biosynthesis, supporting its ethnopharmacological use (Adeneye, Adeyemi, & Agbaje, 2010).
Further Research and Development
- Laboratory Information Management Software : Research by Brusniak et al. (2019) on the development of a laboratory information management system, Optide-Hunter, for engineered mini-protein therapeutic workflow, highlights the importance of effective data management in the research and development of novel compounds like this compound (Brusniak et al., 2019).
properties
CAS RN |
156431-08-2 |
|---|---|
Molecular Formula |
C32H42N2O14 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C32H42N2O14/c1-2-13-16(9-19-22-15(7-8-33-19)14-5-3-4-6-18(14)34-22)17(29(42)43)11-44-30(13)48-32-28(41)26(39)24(37)21(47-32)12-45-31-27(40)25(38)23(36)20(10-35)46-31/h2-6,11,13,16,19-21,23-28,30-41H,1,7-10,12H2,(H,42,43) |
InChI Key |
CTPVWRJHVRXFPI-UHFFFAOYSA-N |
SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(=O)O)CC4C5=C(CCN4)C6=CC=CC=C6N5 |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(=O)O)CC4C5=C(CCN4)C6=CC=CC=C6N5 |
synonyms |
hunterioside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
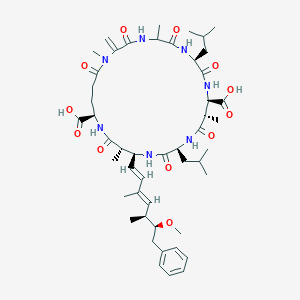
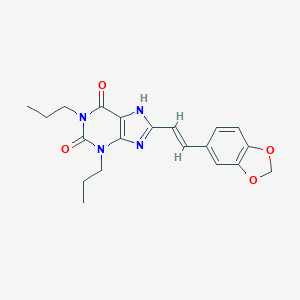

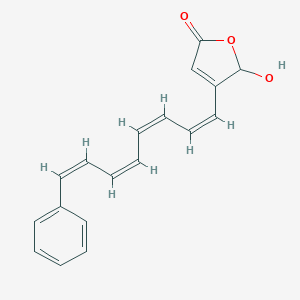
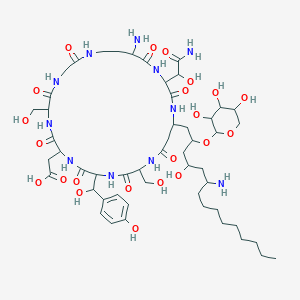
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)


![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
